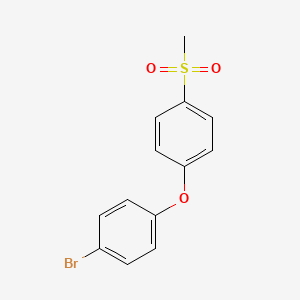

1-(4-bromophenoxy)-4-methanesulfonylbenzene

Description

1-(4-Bromophenoxy)-4-methanesulfonylbenzene (CAS: 869472-74-2) is a halogenated aromatic compound featuring a bromophenoxy group (-O-C₆H₄-Br) and a methanesulfonyl (-SO₂-CH₃) substituent on a benzene ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound is structurally characterized by the para-substitution of the bromophenoxy and methanesulfonyl groups, which influence its reactivity and intermolecular interactions .

Available data indicate its discontinued commercial status, with a purity of 97% in prior listings . Potential applications include its role as a precursor in drug development, particularly for neuromuscular disorders, as suggested by patents describing structurally related 4-bromophenoxy derivatives as ion channel inhibitors .

Properties

IUPAC Name |

1-(4-bromophenoxy)-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOBNWJHJAXJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232483 | |

| Record name | Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83642-28-8 | |

| Record name | Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083642288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenoxy)-4-methanesulfonylbenzene typically involves multiple steps One common method starts with the bromination of benzene to form bromobenzeneThe final step involves the sulfonation of the phenoxy group to introduce the methylsulfonyl moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenoxy)-4-methanesulfonylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom and the phenoxy group can participate in electrophilic substitution reactions, allowing for further functionalization of the benzene ring.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methylsulfonyl group can undergo oxidation and reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂), acids (e.g., H₂SO₄), and other electrophiles.

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can introduce different functional groups .

Scientific Research Applications

1-(4-bromophenoxy)-4-methanesulfonylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromophenoxy)-4-methanesulfonylbenzene involves its interaction with specific molecular targets. The bromine and phenoxy groups can form bonds with various biological molecules, affecting their function. The methylsulfonyl group can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The methanesulfonyl group (-SO₂CH₃) in 1-(4-bromophenoxy)-4-methanesulfonylbenzene enhances electrophilicity compared to non-sulfonated analogs like 1-(4-bromophenoxy)benzene. The electron-withdrawing nature of -SO₂CH₃ stabilizes negative charges, facilitating nucleophilic substitution reactions .

- Substituent Flexibility : Replacing the methanesulfonyl group with a difluoromethylsulfonyl moiety (as in 1-bromo-4-(difluoromethylsulfonyl)benzene ) increases hydrophobicity and metabolic stability, critical for drug design.

- Biological Activity: The piperazine derivative (1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine ) demonstrates the importance of nitrogen-containing heterocycles in enhancing bioavailability and target affinity, a feature absent in the target compound.

Sulfonyl Group Variations and Reactivity

The methanesulfonyl group in this compound distinguishes it from compounds with alternative sulfonyl substituents:

- Methylsulfonyl vs. Difluoromethylsulfonyl : The difluoromethyl variant (CAS 51679-57-3 ) exhibits stronger electron-withdrawing effects due to the electronegativity of fluorine, making it more reactive toward aromatic electrophilic substitution.

- Sulfonyl vs. Sulfanyl Precursors : Sulfonyl derivatives are typically synthesized via oxidation of sulfanyl precursors (e.g., using 3-chloroperoxybenzoic acid ), whereas sulfanyl analogs (e.g., 1-(4-bromophenylsulfanyl)-2-methylnaphtho[2,1-b]furan) are less stable under oxidative conditions.

Notes

- Discontinued Status: this compound is listed as a discontinued product, limiting its current availability .

Biological Activity

1-(4-Bromophenoxy)-4-methanesulfonylbenzene (CAS No. 83642-28-8) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure consisting of a bromine atom, a phenoxy group, and a methylsulfonyl moiety attached to a benzene ring. Its molecular formula is C13H11BrO3S, with a molecular weight of 325.19 g/mol. The unique combination of substituents imparts distinct chemical properties, making it suitable for various applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

- Bromination : Starting with bromobenzene.

- Phenoxy Group Formation : Introducing the phenoxy group through nucleophilic substitution.

- Sulfonation : Adding the methylsulfonyl group to the phenoxy moiety.

These steps can be optimized for industrial production using continuous flow reactors to enhance yield and quality .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been shown to inhibit the growth of breast cancer cell lines by triggering cell cycle arrest and apoptosis .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Electrophilic Aromatic Substitution : The bromine atom can participate in electrophilic substitution reactions, allowing further functionalization that may enhance biological activity.

- Interaction with Biological Targets : The phenoxy and sulfonyl groups can form bonds with specific biological molecules, influencing their function.

- Redox Reactions : The methylsulfonyl group can engage in redox reactions, potentially affecting cellular processes such as oxidative stress responses .

Study on Antimicrobial Activity

A study published in Molecules evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the sulfonyl group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents.

Investigation into Anticancer Effects

Another research effort focused on assessing the anticancer properties of this compound against human cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis in MCF-7 (breast cancer) cells via caspase activation pathways. This suggests potential for further development as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Bromo-4-(methylsulfanyl)methylbenzene | Moderate antimicrobial | Contains a methylsulfanyl group |

| 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | Anticancer properties | Methylsulfonyl enhances activity |

| 1-(Bromomethyl)-3-(methylsulfonyl)benzene | Limited studies available | Similar structure but less explored |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.